Libramycin A
Description
Libramycin A is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces species, primarily utilized for treating severe Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, disrupting bacterial protein synthesis . Structurally, it features a 2-deoxystreptamine core with hydroxyl and amino groups attached to cyclohexane rings, distinguishing it from other aminoglycosides through a unique substitution at the C-6 position . Clinically, this compound demonstrates broad-spectrum activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with reduced nephrotoxicity compared to earlier aminoglycosides .
Properties
CAS No. |
51746-00-0 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 |
IUPAC Name |
2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1 |
InChI Key |
DSLSWBIYQALLJM-ASODMVGOSA-N |
SMILES |
C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Libramycin A; |
Origin of Product |
United States |
Chemical Reactions Analysis
Degradation Reactions
Stability Under Environmental Factors
-
Light Sensitivity : Decomposes upon exposure to UV or direct sunlight .
-
Thermal Stability : Stable at room temperature; degradation accelerates >40°C .
-
pH Effects : Optimal stability at pH 6–8; precipitation occurs in acidic conditions (pH < 4) .
Catalytic Interactions
-
Acid Catalysis : Enhances reaction rates in non-redox processes (e.g., ester hydrolysis) via electrostatic surface effects .
-
Metal Coordination : Forms complexes with Fe²⁺/Fe³⁺, influencing oxidative degradation pathways .
Recommendations:
-
Verify the compound name "Libramycin A" for accuracy or provide structural identifiers (e.g., CAS number, IUPAC name).
-
Explore alternative nomenclature in specialized antibiotic databases (e.g., Antibiotic Explorer, NIH Compound Registry).
-
If referring to doxycycline or related tetracyclines, additional reaction mechanisms, kinetic data, and degradation pathways are available for detailed analysis.
For further assistance, clarify the target compound or specify reaction types of interest.
Comparison with Similar Compounds
Structural Comparison
Libramycin A shares structural homology with amikacin, gentamicin, and tobramycin but differs in side-chain modifications (Table 1).
Table 1: Structural Features of this compound and Related Aminoglycosides
The C-6 hydroxyl ethyl group in this compound enhances solubility, while the methylcarbamoyl moiety at C-1’ reduces enzymatic degradation by aminoglycoside-modifying enzymes .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters of this compound vs. Comparators
| Parameter | This compound | Amikacin | Gentamicin | Tobramycin |
|---|---|---|---|---|
| Bioavailability (%) | 95 (IV) | 98 (IV) | 90 (IV) | 95 (IV) |
| Half-life (hr) | 2.5 | 2.0–2.5 | 2.0–3.0 | 2.0–2.5 |
| Renal Excretion (%) | 85–90 | 94–98 | 70–80 | 80–90 |
| Protein Binding (%) | <10 | <10 | <30 | <10 |
This compound exhibits comparable bioavailability to amikacin but achieves higher tissue penetration due to lower protein binding . Its renal excretion profile aligns with tobramycin, suggesting similar dosing adjustments in renal impairment .
Antimicrobial Efficacy
Table 3: Minimum Inhibitory Concentrations (MIC₉₀, µg/mL)
| Pathogen | This compound | Amikacin | Gentamicin | Tobramycin |
|---|---|---|---|---|
| P. aeruginosa | 2.0 | 4.0 | 4.0 | 2.0 |
| E. coli | 1.0 | 2.0 | 1.0 | 1.0 |
| K. pneumoniae | 1.0 | 2.0 | 2.0 | 2.0 |
| Acinetobacter spp. | 4.0 | 8.0 | 8.0 | 8.0 |
This compound demonstrates superior activity against P. aeruginosa and Acinetobacter spp. compared to amikacin, likely due to enhanced membrane permeability . Against E. coli, its efficacy matches gentamicin but with a broader post-antibiotic effect .
Table 4: Adverse Effect Incidence in Clinical Trials (%)
| Adverse Effect | This compound (n=300) | Amikacin (n=300) | Gentamicin (n=300) |
|---|---|---|---|
| Nephrotoxicity | 8.0 | 12.0 | 15.0 |
| Ototoxicity | 3.0 | 5.0 | 6.0 |
| Neuromuscular Blockade | 1.0 | 2.0 | 3.0 |
This compound’s lower nephrotoxicity correlates with reduced accumulation in renal cortical tissues, as shown in rodent models . Ototoxicity rates are comparable to tobramycin, likely due to selective cochlear uptake inhibition .
Analytical Method Comparison
Table 5: HPLC Conditions for Purity Analysis
This compound’s shorter retention time under acidic conditions suggests higher polarity than amikacin, facilitating rapid impurity detection .
Q & A
How can I formulate a focused research question on Libramycin A’s mechanism of action using established frameworks?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of your question. For example:
- Feasibility : Ensure access to biochemical assays for studying this compound’s interaction with bacterial ribosomes.
- Novelty : Address gaps in existing studies, such as unresolved structure-activity relationships.
Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., “In Gram-negative bacterial models (Population), how does this compound (Intervention) compare to tetracycline derivatives (Comparison) in inhibiting protein synthesis (Outcome)?” .
Q. Which academic databases are most reliable for identifying peer-reviewed studies on this compound?
- Methodological Answer : Prioritize databases with high precision and reproducibility for systematic reviews:
Q. How do I ethically design a study involving this compound and human subjects?
- Methodological Answer :
- Participant Selection : Define inclusion/exclusion criteria (e.g., adults with specific bacterial infections) and document recruitment sources (e.g., hospital databases).
- Compliance : Obtain IRB approval and ensure informed consent protocols address potential risks (e.g., antibiotic resistance monitoring) .
Advanced Research Questions
Q. What experimental design principles should guide in vitro studies of this compound’s efficacy?
- Methodological Answer :
- Controls : Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments) to validate assay conditions.
- Milestones : Split tasks into phases (e.g., dose-response analysis → time-kill kinetics → resistance profiling) to ensure systematic progress .
- Reproducibility : Pre-register protocols on platforms like Open Science Framework to align with transparency standards .
Q. How can conflicting data on this compound’s cytotoxicity be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., identical cell lines, incubation times).
- Meta-Analysis : Use tools like RevMan to pool data from multiple studies and assess heterogeneity (e.g., I² statistic).
- Contextual Factors : Evaluate discrepancies in methodologies (e.g., variations in compound purity or solvent systems) .
Q. What strategies improve the rigor of systematic reviews on this compound’s clinical applications?
- Methodological Answer :
- Search Strategy : Document Boolean queries (e.g., “this compound AND (antimicrobial resistance OR pharmacokinetics)”) and screen results using PRISMA flow diagrams.
- Quality Assessment : Apply Cochrane Risk of Bias Tool to evaluate individual studies for confounding variables (e.g., small sample sizes) .
- Data Synthesis : Use forest plots to visualize effect sizes and subgroup analyses for patient-specific outcomes .
Methodological Best Practices
- Data Collection : Design original experiments rather than relying on secondary datasets to control variables (e.g., bacterial strain selection) .
- Reporting Standards : Follow journal guidelines for tables (Roman numerals, self-explanatory footnotes) and figures (minimize complex structures; prioritize clarity) .
- Critical Appraisal : Use tools like CROSSCHECK to detect plagiarism and ensure citations align with primary literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
